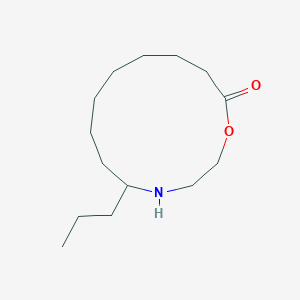
1-Oxa-4-azacyclotridecan-13-one, 5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-azacyclotridecan-13-one, 5-propyl- is a chemical compound with the molecular formula C11H21NO2 . It is a cyclic amide with a 13-membered ring containing one oxygen and one nitrogen atom. The presence of a propyl group at the 5th position of the ring indicates the specific substitution pattern of the compound .
Preparation Methods
The synthesis of 1-Oxa-4-azacyclotridecan-13-one, 5-propyl- involves several steps. One common method is the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide to obtain the starting material . This is followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Oxa-4-azacyclotridecan-13-one, 5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-4-azacyclotridecan-13-one, 5-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azacyclotridecan-13-one, 5-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Oxa-4-azacyclotridecan-13-one, 5-propyl- can be compared with other similar compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but differs in the ring size and substitution pattern.
1-Oxa-6-azacyclopentadecan-15-one: This compound has a larger ring size and different functional groups. The uniqueness of 1-Oxa-4-azacyclotridecan-13-one, 5-propyl- lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
147363-85-7 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
5-propyl-1-oxa-4-azacyclotridecan-13-one |
InChI |
InChI=1S/C14H27NO2/c1-2-8-13-9-6-4-3-5-7-10-14(16)17-12-11-15-13/h13,15H,2-12H2,1H3 |
InChI Key |
QYUAIHHWMFYMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCCCCC(=O)OCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
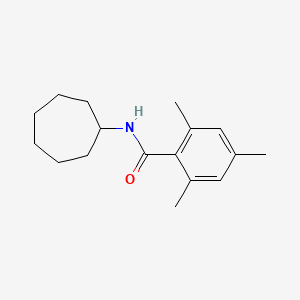
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

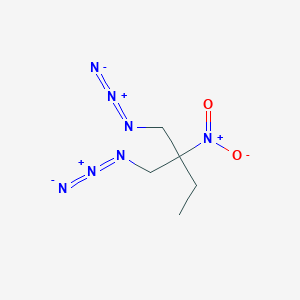
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
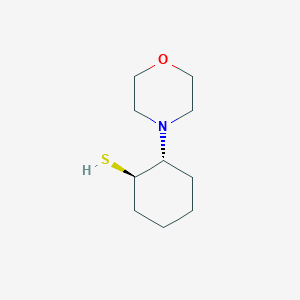
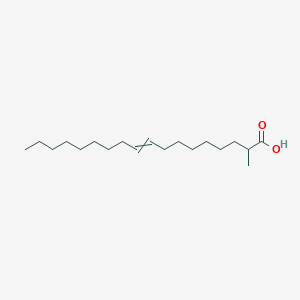
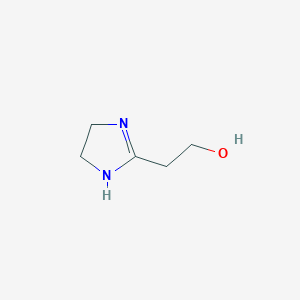
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
